molecular formula C8H8ClNO2 B043079 2-Amino-4-chloro-3-methylbenzoic acid CAS No. 98968-68-4

2-Amino-4-chloro-3-methylbenzoic acid

Cat. No. B043079
CAS RN: 98968-68-4
M. Wt: 185.61 g/mol
InChI Key: UJRYLIKAXUSWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-chloro-3-methylbenzoic acid involves reactions between specific substrates leading to the formation of molecular salts. For instance, reactions between 2-amino-3-methylpyridine, 2-amino-4-methylbenzothiazole with salicylic acid, and 2-amino-5-chloropyridine with 3-chlorobenzoic acid have been explored, demonstrating the formation of respective molecular salts through proton transfer from acid to the endocyclic nitrogen of the base (Hanif et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as FT-IR and X-ray Diffraction, highlighting the importance of hydrogen bonding and charge-assisted bonding in stabilizing the supramolecular structure. Detailed comparison of experimental data with theoretical calculations has provided insights into the non-covalent character of these molecules (Hanif et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to 2-Amino-4-chloro-3-methylbenzoic acid, such as their ability to form molecular salts through proton transfer reactions, have been a focus of study. These reactions often result in the formation of stable molecular structures supported by a network of hydrogen bonds and other non-covalent interactions, which are crucial for directing the supramolecular structure (Khalib et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structure and density, of closely related compounds have been determined through comprehensive studies, revealing monoclinic and other crystallographic systems. These studies emphasize the role of non-covalent interactions in shaping the physical characteristics of these compounds (Brown & Marsh, 1963).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Amino-4-chloro-3-methylbenzoic acid analogs focus on understanding the electron donation/Lewis basicity and the feasibility of molecular salt formation. Theoretical studies, including DFT calculations, have been used to explore these aspects, providing a deeper understanding of the compounds' reactivity and stability (Hanif et al., 2020).

Scientific Research Applications

Synthesis and Characterization

2-Amino-4-chloro-3-methylbenzoic acid serves as a key intermediate in the synthesis of various compounds. For instance, it has been involved in the synthesis of chlorantraniliprole, a widely used insecticide. The process involves hydrogenation, chlorination, and amination steps, showcasing the chemical's versatility in synthetic organic chemistry. The synthesized chlorantraniliprole demonstrates significant purity and yield, indicating the efficiency of using such intermediates in complex synthesis processes (Zheng Jian-hong, 2012).

Supramolecular Chemistry

2-Amino-4-chloro-3-methylbenzoic acid plays a crucial role in the formation of supramolecular structures. Research has shown its utility in forming hydrogen-bonded supramolecular associations when combined with various organic bases. These structures are essential in understanding molecular interactions and developing new materials with tailored properties. The study of these complexes reveals the importance of weak and strong noncovalent interactions in crystal packing and the formation of 1D–3D frameworks structures (N. C. Khalib et al., 2014).

Solubility and Model Correlation

Understanding the solubility of 2-Amino-4-chloro-3-methylbenzoic acid in various solvents is crucial for its application in pharmaceuticals and chemical syntheses. Research focused on its solubility in twelve pure solvents across different temperatures provides essential data for its purification and application in solution processes. This research not only offers insights into the solubility behavior of this compound but also correlates the data with various models, facilitating its application in diverse scientific fields (A. Zhu et al., 2019).

Synthesis of Complex Molecules

2-Amino-4-chloro-3-methylbenzoic acid is instrumental in synthesizing complex molecules, including those with potential pharmacological activities. For example, its use in creating tetrazole derivatives highlights its importance in medicinal chemistry, where such compounds are explored for various biological activities. The synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole from this chemical showcases the compound's utility in generating novel molecules that could have significant applications in drug development and other areas of chemical research (Li Fu-gang, 2006).

Safety And Hazards

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-amino-4-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRYLIKAXUSWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287534
Record name 2-Amino-4-chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-3-methylbenzoic acid

CAS RN

98968-68-4
Record name 2-Amino-4-chloro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98968-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 1.3 g of 6-chloro-7-methyl-1H-indole-2,3-dione and 50 ml of a 2N aqueous sodium hydroxide solution was added dropwise to 2 g of aqueous hydrogen peroxide (30%), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was adjusted to pH 4 by an addition of 2N hydrochloric acid, and a deposited precipitate was collected by filtration to obtain 0.6 g of 2-amino-4-chloro-3-methylbenzoic acid of the formula:
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.